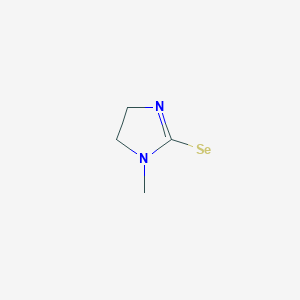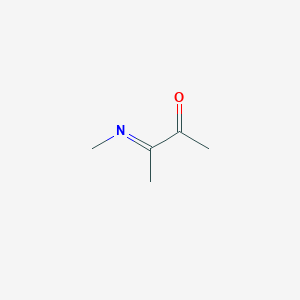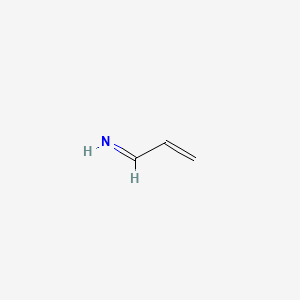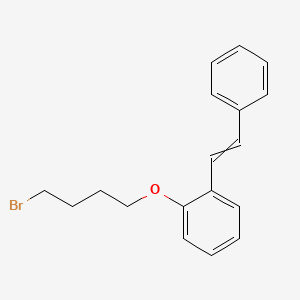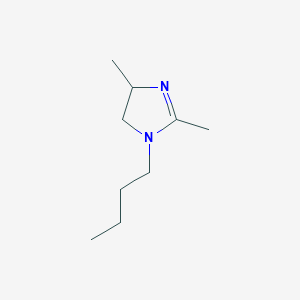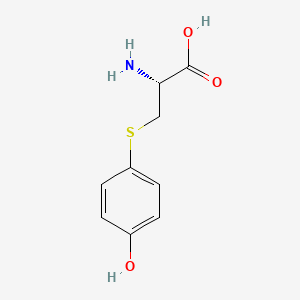
4-S-Cysteinylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-S-Cysteinylphenol can be synthesized by reacting phenol with L-cystine in boiling aqueous hydrobromic acid (HBr). The reaction mixture is then subjected to fractional crystallization to separate this compound from its isomer, 2-S-cysteinylphenol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic chemistry techniques such as crystallization and purification to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: 4-S-Cysteinylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in phenols makes them susceptible to oxidation, forming quinones.
Reduction: Quinones can be reduced back to hydroquinones.
Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring, making it highly reactive towards electrophilic substitution reactions such as halogenation, nitration, and sulfonation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) are used.
Electrophilic Substitution: Reagents such as bromine (Br2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Electrophilic Substitution: Formation of halogenated, nitrated, or sulfonated phenols.
Scientific Research Applications
4-S-Cysteinylphenol has several scientific research applications:
Mechanism of Action
4-S-Cysteinylphenol exerts its effects primarily through its interaction with the enzyme tyrosinase. Tyrosinase catalyzes the oxidation of this compound, leading to the formation of cytotoxic intermediates that selectively target melanotic melanoma cells . This selective toxicity is due to the compound’s ability to serve as a substrate for tyrosinase, which is highly expressed in melanoma cells .
Comparison with Similar Compounds
4-S-Cysteaminylphenol: Another sulfur-containing analog with similar properties and applications.
5-S-Cysteinyldopa: A natural catecholic amino acid involved in melanin synthesis.
2-S-Cysteinylphenol: An isomer of 4-S-Cysteinylphenol with different biological activities.
Uniqueness: this compound is unique due to its specific incorporation into melanotic melanoma cells and its potential as a targeted chemotherapeutic agent. Its selective toxicity towards melanoma cells sets it apart from other phenolic compounds .
Properties
CAS No. |
73243-10-4 |
|---|---|
Molecular Formula |
C9H11NO3S |
Molecular Weight |
213.26 g/mol |
IUPAC Name |
(2R)-2-amino-3-(4-hydroxyphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H11NO3S/c10-8(9(12)13)5-14-7-3-1-6(11)2-4-7/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1 |
InChI Key |
FVXLRXHSPYGEFL-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1O)SC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=CC=C1O)SCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(ethoxycarbonyl)amino]butanoate](/img/structure/B14461147.png)
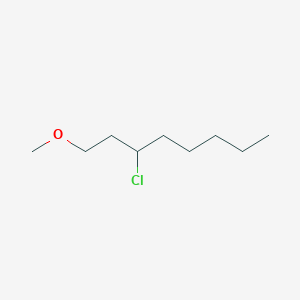
![3-Hydroxytetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-2-carboxylic acid](/img/structure/B14461153.png)
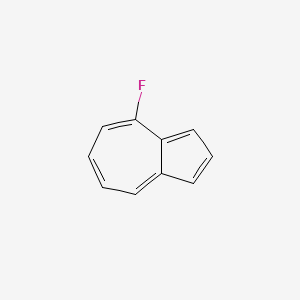
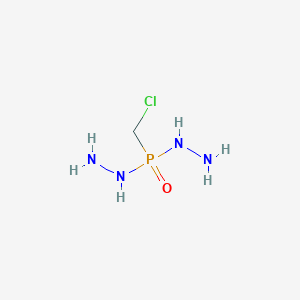
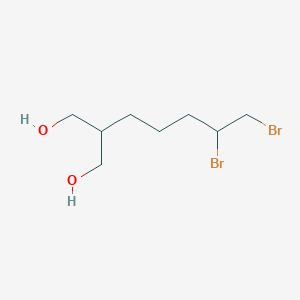
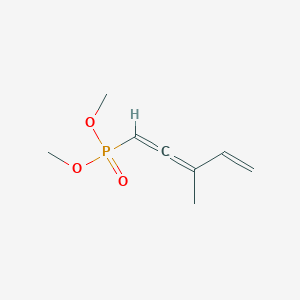
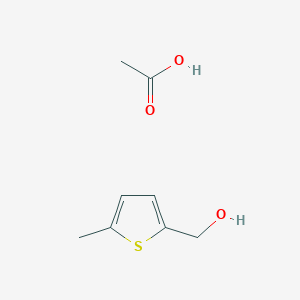
![Chloro-[chloromercurio(cyclohexylidene)methyl]mercury](/img/structure/B14461192.png)
